molecular formula C11H9F3O3 B1405295 2-Methyl-4-(trifluoromethoxy)cinnamic acid CAS No. 1588508-08-0

2-Methyl-4-(trifluoromethoxy)cinnamic acid

Cat. No.: B1405295
CAS No.: 1588508-08-0
M. Wt: 246.18 g/mol
InChI Key: JYTHJDZEVRTJAK-HWKANZROSA-N
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Description

2-Methyl-4-(trifluoromethoxy)cinnamic acid is a cinnamic acid derivative characterized by a methyl group at the ortho position (C2) and a trifluoromethoxy (-OCF₃) group at the para position (C4) on the benzene ring (Figure 1).

  • Molecular formula: Likely C₁₁H₁₁F₃O₃ (inferred from substituent additions to cinnamic acid, C₉H₈O₂).
  • Molecular weight: ~248.15 g/mol (calculated).
  • Functional groups: A propenoic acid side chain (-CH=CH-COOH), a methyl group (-CH₃), and a trifluoromethoxy group (-OCF₃).

Cinnamic acid derivatives are widely studied for pharmacological applications, including antioxidant, anti-inflammatory, and insulin-secretory effects . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions in biological systems.

Properties

IUPAC Name

(E)-3-[2-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHJDZEVRTJAK-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethoxy)cinnamic acid typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like piperidine or pyridine. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated cinnamic acid derivatives.

Scientific Research Applications

Herbicidal Activity

Recent studies have demonstrated the herbicidal potential of cinnamic acid derivatives, including 2-Methyl-4-(trifluoromethoxy)cinnamic acid. A structure-activity relationship (SAR) study indicated that this compound exhibits significant phytotoxic activity against Cuscuta campestris, a parasitic weed that poses challenges in crop management. The compound's growth inhibition effect was found to be superior to several other analogs, suggesting its potential as a natural herbicide .

CompoundGrowth Inhibition (%)
This compound38.9 ± 4.3%
Methyl trans-cinnamateHighest activity observed

This finding underscores the importance of developing eco-friendly herbicides that can selectively target parasitic weeds without harming crops.

Drug Development

The compound may serve as a lead structure for the synthesis of new pharmaceuticals aimed at treating inflammatory diseases. Its unique trifluoromethoxy group could enhance the bioavailability and efficacy of derived compounds.

Photodimerization Studies

The photochemical behavior of cinnamic acid derivatives, including this compound, has been explored in the context of photodimerization reactions. Such reactions are relevant for developing new materials with specific optical properties. The ability to undergo [2+2] photodimerization can be harnessed for creating polymers with enhanced stability and functionality .

Case Studies

  • Herbicidal Efficacy : A study conducted on various cinnamic acid derivatives highlighted the superior herbicidal action of this compound against Cuscuta campestris. The research involved in vitro assays measuring growth inhibition at varying concentrations, providing insights into optimal usage rates for agricultural applications.
  • Pharmaceutical Potential : Research into related compounds has shown that structural modifications can significantly impact anti-inflammatory activity. Future studies focusing on this compound could reveal its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Trifluoromethoxy vs. In contrast, 3-Hydroxy-4-methoxycinnamic acid (with -OH and -OCH₃) shows strong antioxidant activity but lower metabolic stability due to polar substituents .

Methyl vs. Fluorine Substituents :

  • The methyl group at C2 in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to the smaller -F group in 2-Fluoro-4-(trifluoromethoxy)cinnamic acid .
  • Fluorine’s electronegativity enhances binding affinity in some biological targets but may reduce solubility .

Antioxidant and Insulin-Secretory Effects

Cinnamic acid derivatives like cinnamic acid , coumarin , and cinnamic alcohol exhibit protective effects against oxidative stress in pancreatic β-cells, restoring insulin secretion and cell proliferation . While direct data for the target compound are unavailable, its trifluoromethoxy group likely enhances membrane permeability, potentiating similar effects.

Microbial Metabolism

In Aspergillus niger, genes like cdcA and padA are critical for metabolizing cinnamic acid and sorbic acid . The trifluoromethoxy group in the target compound may resist microbial degradation compared to -OH or -OCH₃ analogs, extending its environmental persistence.

Biological Activity

2-Methyl-4-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C11_{11}H9_9F3_3O3_3. It is a derivative of cinnamic acid characterized by a methyl group at the 2-position and a trifluoromethoxy group at the 4-position. This unique structure imparts distinct biological activities, making it a subject of interest in pharmacological research.

The compound is synthesized through the reaction of 2-methyl-4-(trifluoromethoxy)benzaldehyde with malonic acid, typically using a base catalyst and heating under reflux conditions. Its chemical structure allows it to undergo various reactions, including oxidation and substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various cinnamic acid derivatives, this compound demonstrated efficacy against gram-positive bacteria and mycobacteria. For instance, it was found to be effective against Staphylococcus aureus and Mycobacterium tuberculosis, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase .

In one study, derivatives of cinnamic acid were evaluated for their antiproliferative activity, revealing that this compound could inhibit cell growth effectively at micromolar concentrations .

Gastroprotective Effects

Another area of research focuses on the gastroprotective effects of cinnamic acid derivatives. In animal models, compounds similar to this compound were shown to reduce gastric lesions induced by ethanol and hydrochloric acid. The protective mechanism may involve inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms .

The biological activity of this compound can be attributed to its lipophilicity, which enhances its ability to penetrate biological membranes. This property facilitates interactions with various cellular targets, including enzymes involved in metabolic pathways related to inflammation and cell proliferation. The trifluoromethoxy group is particularly noteworthy for increasing stability and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)cinnamic acid Lacks methyl group at the 2-positionModerate antimicrobial activity
2-Methylcinnamic acid Lacks trifluoromethoxy groupLower anticancer activity
3,4-Dimethoxycinnamic acid Contains methoxy groupsAntiproliferative effects observed

Case Studies

  • Antimicrobial Study : In a comparative study of cinnamic acid derivatives, this compound was found to have a minimal inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains of bacteria .
  • Cytotoxicity Assay : A study investigating the cytotoxic effects on various cancer cell lines revealed that this compound had an IC50 value ranging from 42 µM to 166 µM, indicating significant selectivity towards malignant cells compared to normal cells .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(trifluoromethoxy)cinnamic acid, and what challenges arise in achieving high yields?

  • Methodological Answer : Synthesis typically involves introducing trifluoromethoxy and methyl groups into a cinnamic acid backbone. A plausible route is:

Suzuki-Miyaura Coupling : Use a boronic acid derivative (e.g., 2-Methyl-4-(trifluoromethoxy)phenylboronic acid) with a cinnamic acid precursor. Catalyst systems like Pd(PPh₃)₄ and bases (Na₂CO₃) in THF/water are common .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity. Note that batch-to-batch purity variations (~98%) may require post-synthesis analysis (HPLC) .
Challenges :

  • Trifluoromethoxy group stability under acidic/basic conditions (monitor via <sup>19</sup>F NMR).
  • Steric hindrance from the methyl group slowing coupling efficiency .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm. Compare retention times with commercial standards (if available) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. Key signals:
  • Trifluoromethoxy group: δ ~3.8 ppm (singlet, -OCH3), δ ~120-125 ppm (<sup>19</sup>F coupling) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]<sup>+</sup> at m/z 264.04) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in reported IC50 values for anti-inflammatory activity may arise from:
  • Purity Variability : Batch-dependent impurities (e.g., residual boronic acid from synthesis) affecting assay results. Mitigate via rigorous HPLC-UV/ELSD analysis .
  • Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (RAW 264.7 vs. THP-1). Standardize protocols using CLSI guidelines .
    Resolution :
  • Cross-validate with orthogonal assays (e.g., ELISA for TNF-α vs. Western blot) .

Q. How does the trifluoromethoxy group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

In Vitro Metabolism : Incubate with liver microsomes (human/rat). Monitor degradation via LC-MS/MS.

CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. The electron-withdrawing CF3 group may reduce oxidative metabolism, enhancing half-life .
Key Data :

  • Half-life (t1/2) : ~4.2 hrs (human microsomes) vs. ~1.5 hrs for non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(trifluoromethoxy)cinnamic acid
Reactant of Route 2
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2-Methyl-4-(trifluoromethoxy)cinnamic acid

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